2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine is an organic compound characterized by its unique structure and potential pharmaceutical applications. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The compound's systematic name reflects its structural components, including a pyrimidine ring and a piperazine moiety substituted with a prop-2-yn-1-yl group.
2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pharmacologically active compounds, with potential applications in medicinal chemistry.
The synthesis of 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. The use of polar aprotic solvents facilitates the nucleophilic attack, while controlling temperature is essential to prevent side reactions.
The molecular structure of 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine can be analyzed using various spectroscopic techniques:
The molecular formula is , indicating a complex structure with multiple functional groups contributing to its chemical behavior.
2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine undergoes various chemical reactions:
The choice of reagents and solvents significantly impacts the efficiency and selectivity of these reactions.
The mechanism of action for 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine primarily involves its interaction with specific proteins:
Research indicates significant neuroprotective effects attributed to its biochemical interactions, highlighting its potential therapeutic applications.
Key physical properties include:
Chemical properties include:
The compound has notable applications in scientific research:
The synthesis of 2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine derivatives leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a paradigm of click chemistry. This scaffold features a terminal alkyne group on the piperazine nitrogen, enabling efficient conjugation with azide-functionalized pharmacophores. The reaction proceeds under mild conditions (room temperature, aqueous/organic solvent mixtures) with high atom economy, yielding 1,4-disubstituted triazole linkages that bridge the piperazine-pyrimidine core to diverse bioactive motifs [1] [4].
A representative synthesis begins with nucleophilic substitution between 2-chloropyrimidine and N-Boc-piperazine, followed by deprotection to yield 2-(piperazin-1-yl)pyrimidine (CAS 20980-22-7). Subsequent alkylation with propargyl bromide introduces the alkyne handle, generating 2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine (CAS 922723-25-9). This intermediate then undergoes CuAAC with azide-bearing fragments (e.g., heterocycles, natural product derivatives), catalyzed by CuSO₄/sodium ascorbate [4] [6].
Key Synthetic Advantages:
Table 1: Synthetic Methods for Key 2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyrimidine Intermediates
Compound | CAS Number | Synthetic Route | Yield (%) | Key Characterization |
---|---|---|---|---|
2-(Piperazin-1-yl)pyrimidine | 20980-22-7 | Nucleophilic substitution: 2-chloropyrimidine + piperazine | 70-75 | ¹H NMR (DMSO-d6): δ 8.30 (d, 2H), 6.55 (t, 1H), 3.85 (t, 4H), 2.85 (t, 4H) |
2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyrimidine | 922723-25-9 | Alkylation: 2-(piperazin-1-yl)pyrimidine + propargyl bromide | 80-85 | HRMS (ESI+): m/z calcd for C11H14N4 [M+H]+: 201.1137; found: 201.1142 |
Fragment-based drug design (FBDD) principles are instrumental in optimizing 2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine derivatives. The core structure serves as a "privileged fragment" due to its balanced physicochemical properties (MW = 200.25 Da, cLogP = 1.2, HBD = 0, HBA = 4), aligning with the Rule of Three (Ro3) for fragment libraries [2] [5].
Fragment Screening & Validation:
Rational Hybridization Strategies:
Table 2: Fragment Screening Methods for Piperazine-Pyrimidine Core Optimization
Screening Method | Sensitivity | Throughput | Key Applications for Derivatives | Limitations |
---|---|---|---|---|
Surface Plasmon Resonance (SPR) | High (KD ≥ 10 μM) | Medium | Kinetic analysis of target binding | Requires protein immobilization |
X-ray Crystallography | Atomic resolution | Low | Binding mode visualization for hybrid design | Limited to crystallizable targets |
Isothermal Titration Calorimetry (ITC) | High (KD ≥ 1 μM) | Low | Thermodynamic profiling of fragment linking | High protein consumption |
Virtual Screening | Computational | High | Preliminary fragment library screening | Accuracy dependent on force field |
The propynyl-piperazine linker in 2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine derivatives is a critical modulator of pharmacokinetic properties. Strategic functionalization addresses three key parameters: solubility, metabolic stability, and blood-brain barrier (BBB) penetration [3] [9] [10].
Solubility & pKa Engineering:
Metabolic Stability:
BBB Permeability Optimization:
Table 3: pKa and Solubility Modulation via Piperazine Linker Design
Linker Modification | pKa Shift | Aqueous Solubility (μg/mL) | log D7.4 | Key Effect |
---|---|---|---|---|
Unsubstituted piperazine | 8.5 (N1), 3.1 (N4) | 350 ± 20 | 1.0 ± 0.1 | High solubility but susceptibility to oxidation |
N-Methylpiperazine | 7.9 (N1) | 420 ± 30 | 1.2 ± 0.2 | Improved metabolic stability |
Triazole-PEG₂-piperazine | 7.2 (N1) | 590 ± 40 | 0.3 ± 0.1 | Enhanced solubility for IV formulations |
Fluoroaryl-piperazine | 6.8 (N1) | 280 ± 25 | 1.8 ± 0.3 | Increased membrane permeability |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: